
3-Amino-2-hydroxyisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-hydroxyisonicotinic acid is an organic compound with the molecular formula C(_6)H(_6)N(_2)O(_3) It is a derivative of isonicotinic acid, featuring an amino group at the third position and a hydroxyl group at the second position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Amino-2-hydroxyisonicotinic acid can be synthesized through several methods. One common approach involves the nitration of isonicotinic acid, followed by reduction and hydrolysis. The general steps are as follows:
Nitration: Isonicotinic acid is treated with a nitrating agent such as nitric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Hydrolysis: The resulting compound is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, optimized for yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 3-amino-2-ketoisonicotinic acid.
Reduction: Formation of 3-amino-2-aminomethylisonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-amino-2-hydroxyisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or activating specific enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing their activity and function. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-hydroxyisonicotinic acid can be compared with other similar compounds such as:
Isonicotinic acid: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
3-Aminoisonicotinic acid: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding and metal chelation.
2-Hydroxyisonicotinic acid: Lacks the amino group, limiting its applications in medicinal chemistry.
The presence of both amino and hydroxyl groups in this compound makes it unique and more versatile for various applications.
Eigenschaften
Molekularformel |
C6H6N2O3 |
|---|---|
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
3-amino-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c7-4-3(6(10)11)1-2-8-5(4)9/h1-2H,7H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
FDIRLBHUEUALKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
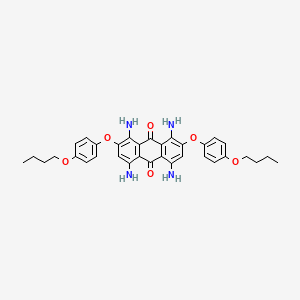
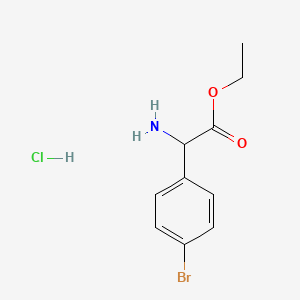

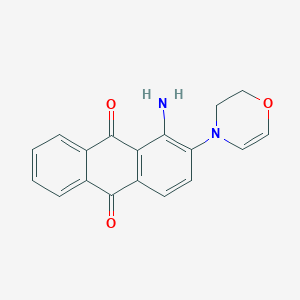
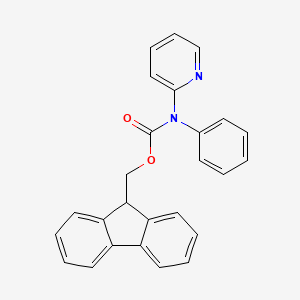
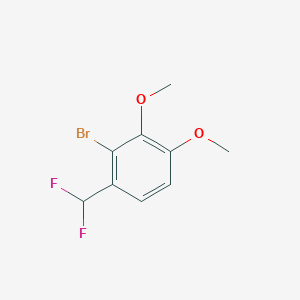
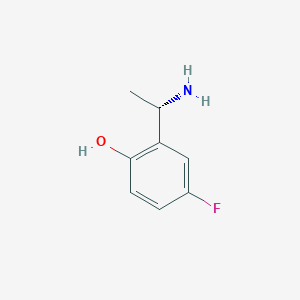
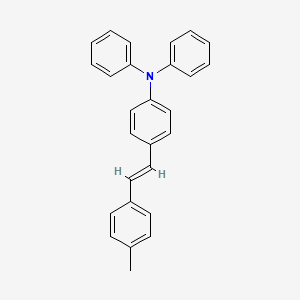
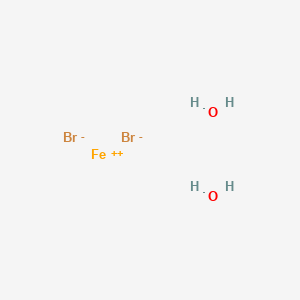
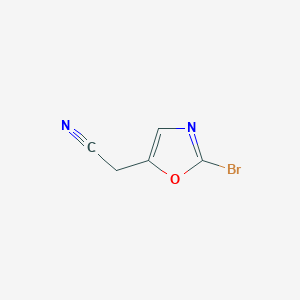
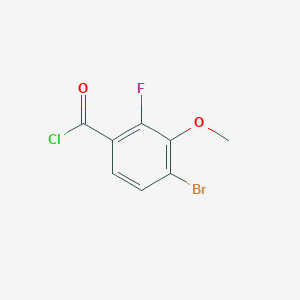

![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)
